molecular formula C10H6N2O5 B11876675 4H-1-Benzopyran-2-carboxamide, 6-nitro-4-oxo- CAS No. 33544-22-8

4H-1-Benzopyran-2-carboxamide, 6-nitro-4-oxo-

Cat. No.: B11876675
CAS No.: 33544-22-8
M. Wt: 234.16 g/mol
InChI Key: HMERJEBPCIDEAL-UHFFFAOYSA-N
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Description

6-Nitro-4-oxo-4H-chromene-2-carboxamide is a chemical compound with the molecular formula C10H6N2O5. It belongs to the class of chromene derivatives, which are known for their diverse biological activities. This compound is characterized by a chromene core structure with a nitro group at the 6th position, a carbonyl group at the 4th position, and a carboxamide group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-nitro-4-oxo-4H-chromene-2-carboxylic acid with ammonia or an amine to form the carboxamide derivative. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of 6-nitro-4-oxo-4H-chromene-2-carboxamide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.

    Nucleophiles: Amines, thiols.

    Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) solutions.

Major Products Formed

    Reduction: 6-Amino-4-oxo-4H-chromene-2-carboxamide.

    Substitution: Various substituted chromene derivatives depending on the nucleophile used.

    Hydrolysis: 6-Nitro-4-oxo-4H-chromene-2-carboxylic acid.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-nitro-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. For example, as a 5-lipoxygenase inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to leukotrienes, which are mediators of inflammation . Its cytotoxic effects on cancer cells are attributed to its ability to induce apoptosis and inhibit cell proliferation by interfering with key signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

6-Nitro-4-oxo-4H-chromene-2-carboxamide can be compared with other chromene derivatives such as:

    4H-Chromene-2-carboxamide: Lacks the nitro group, which may result in different biological activities and reactivity.

    6-Amino-4-oxo-4H-chromene-2-carboxamide: The amino group at the 6th position can lead to different pharmacological properties compared to the nitro group.

    6-Methyl-4-oxo-4H-chromene-2-carboxamide: The presence of a methyl group instead of a nitro group can affect the compound’s chemical reactivity and biological activity.

The uniqueness of 6-nitro-4-oxo-4H-chromene-2-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

33544-22-8

Molecular Formula

C10H6N2O5

Molecular Weight

234.16 g/mol

IUPAC Name

6-nitro-4-oxochromene-2-carboxamide

InChI

InChI=1S/C10H6N2O5/c11-10(14)9-4-7(13)6-3-5(12(15)16)1-2-8(6)17-9/h1-4H,(H2,11,14)

InChI Key

HMERJEBPCIDEAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C=C(O2)C(=O)N

Origin of Product

United States

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